4'-Butyl[1,1'-biphenyl]-3-amine
Description
4'-Butyl[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a butyl group (-C₄H₉) at the 4' position of the biphenyl scaffold and an amine (-NH₂) group at the 3 position (meta position relative to the biphenyl bond).
Properties
CAS No. |
920304-15-0 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-(4-butylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-2-3-5-13-8-10-14(11-9-13)15-6-4-7-16(17)12-15/h4,6-12H,2-3,5,17H2,1H3 |
InChI Key |
YBCKKZSFYLKLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Substituents on the biphenyl scaffold significantly alter physical properties. For example:
- 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine (molecular weight: 225.33 g/mol) has a bulky tert-butyl group, which reduces solubility in polar solvents due to steric hindrance and increased hydrophobicity .
- 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine (molecular weight: 201.24 g/mol) exhibits a lower boiling point (predicted: 482°C) compared to non-fluorinated analogs, as fluorine’s electronegativity weakens intermolecular interactions .
- N-Benzyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,1'-biphenyl]-3-amine (molecular weight: 407.47 g/mol) has a heterocyclic oxadiazole group, increasing melting point (151–153°C) due to hydrogen bonding and π-π stacking .
The 4'-butyl group in the target compound is anticipated to lower melting points relative to polar substituents (e.g., oxadiazole) but enhance solubility in organic solvents compared to halogens or trifluoromethyl groups.
Spectroscopic Characteristics
Key spectral data for analogous compounds:
The 4'-butyl group is expected to upfield-shift aromatic protons in ¹H NMR due to electron donation, while its aliphatic protons (δ ~0.8–1.6 ppm) would distinguish it from shorter alkyl chains.
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